molecular formula C20H22N6O2S B2696164 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide CAS No. 1251547-87-1

1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide

Cat. No.: B2696164
CAS No.: 1251547-87-1
M. Wt: 410.5
InChI Key: GYYYCDHNVCKNKY-UHFFFAOYSA-N
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Description

1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is a complex organic compound that features a pyridazine ring, an imidazole ring, and a thioether linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. The key steps include:

    Formation of the Pyridazine Intermediate: This involves the reaction of 2,5-dimethylphenylamine with an appropriate acylating agent to form the corresponding amide. This amide is then subjected to cyclization with a thioether reagent to form the pyridazine ring.

    Formation of the Imidazole Intermediate: The imidazole ring is synthesized by reacting ethylamine with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The pyridazine and imidazole intermediates are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is unique due to its combination of a pyridazine ring, an imidazole ring, and a thioether linkage. This unique structure may confer specific biological activities and binding properties that are not present in other similar compounds.

Properties

IUPAC Name

1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-4-21-20(28)16-10-26(12-22-16)17-7-8-19(25-24-17)29-11-18(27)23-15-9-13(2)5-6-14(15)3/h5-10,12H,4,11H2,1-3H3,(H,21,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYYCDHNVCKNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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